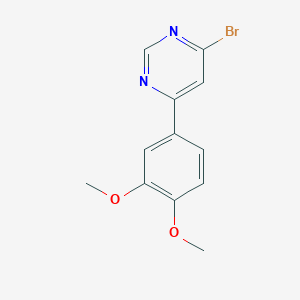

4-溴-6-(3,4-二甲氧基苯基)嘧啶

描述

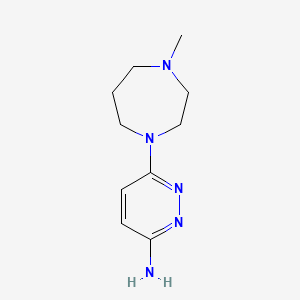

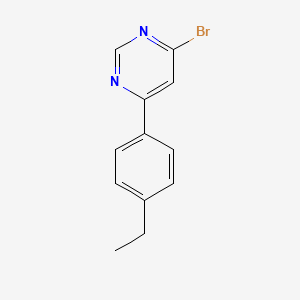

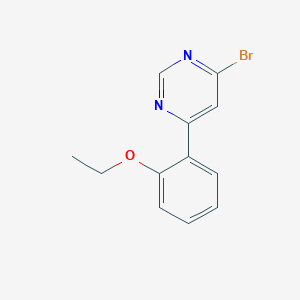

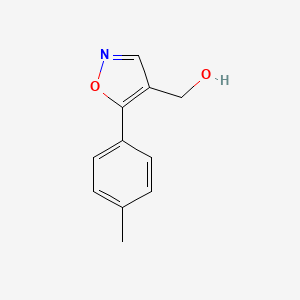

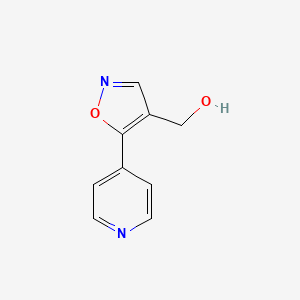

“4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or aldehydes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The molecule also contains bromine and methoxy functional groups .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .科学研究应用

-

Pharmacological Applications

- Field : Pharmacology

- Application : Pyrimidine derivatives, including 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used as a central building block for a wide range of pharmacological applications .

- Methods : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : These compounds are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

- Field : Organic Chemistry

- Application : The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Anticancer Applications

- Field : Pharmacology

- Application : Pyrimidine derivatives are used in the design and synthesis of new anticancer drugs .

- Methods : The study involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .

- Results : It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

-

Synthesis of 4-Arylpyrimidines

- Field : Organic Chemistry

- Application : An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Synthesis of Pyrimidine Derivatives

- Field : Organic Chemistry

- Application : New derivatives containing 5-acetyl-4(3,4-dimethoxyphenyl)-6-methyl 2-oxo- 1,2,3,4-tetrahydropyrimidine moiety incorporated with different biologically active heterocycles such as pyridon, iminopyridines, thiazolidinones, and chalcones and 2-alkoxypyridines derivatives were synthesized .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The synthesized derivatives were screened for their in vitro antibacterial activity .

-

Neurotoxic Potentials of Pyrazoline Derivative

- Field : Neurobiology

- Application : The neurotoxic potentials of a newly synthesized pyrazoline derivative, which is similar to 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine, were investigated on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods : The specific methods of this study are not detailed in the source .

- Results : The results or outcomes of this study are not provided in the source .

-

Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

- Field : Organic Chemistry

- Application : This study focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

- Field : Organic Chemistry

- Application : The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

属性

IUPAC Name |

4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKMSGLAQSZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)

![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)